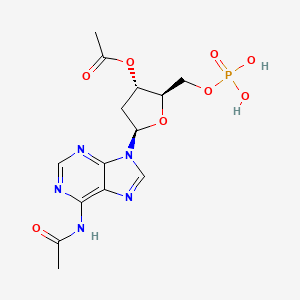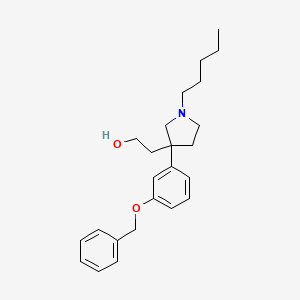
2-(3-(3-(Benzyloxy)phenyl)-1-pentylpyrrolidin-3-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(3-(Benzyloxy)phenyl)-1-pentylpyrrolidin-3-yl)ethanol is an organic compound that features a complex structure with multiple functional groups This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a pyrrolidine ring substituted with a pentyl chain and an ethanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(3-(Benzyloxy)phenyl)-1-pentylpyrrolidin-3-yl)ethanol typically involves multi-step organic reactionsKey reaction conditions include the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reduce production costs. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its desired form .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-(3-(Benzyloxy)phenyl)-1-pentylpyrrolidin-3-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can target the phenyl ring or the pyrrolidine ring, leading to different reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyloxy and ethanol groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the benzyloxy group yields benzoic acid derivatives, while reduction of the pyrrolidine ring can produce various amine derivatives .
Applications De Recherche Scientifique
2-(3-(3-(Benzyloxy)phenyl)-1-pentylpyrrolidin-3-yl)ethanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and drug development.
Medicine: Potential therapeutic applications include its use as a precursor for pharmaceuticals targeting specific receptors or enzymes.
Industry: It can be utilized in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 2-(3-(3-(Benzyloxy)phenyl)-1-pentylpyrrolidin-3-yl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy and ethanol groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. Pathways involved may include signal transduction, metabolic processes, and cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other benzyloxyphenyl derivatives and pyrrolidine-based molecules. Examples are:
- 2-(3-(Benzyloxy)phenyl)ethanol
- 1-pentyl-3-(benzyloxy)phenylpyrrolidine
- 3-(benzyloxy)phenylpyrrolidine
Uniqueness
The presence of both a benzyloxy group and a pyrrolidine ring with a pentyl chain and ethanol group allows for diverse interactions and reactions that are not possible with simpler analogs .
Propriétés
Numéro CAS |
64280-53-1 |
|---|---|
Formule moléculaire |
C24H33NO2 |
Poids moléculaire |
367.5 g/mol |
Nom IUPAC |
2-[1-pentyl-3-(3-phenylmethoxyphenyl)pyrrolidin-3-yl]ethanol |
InChI |
InChI=1S/C24H33NO2/c1-2-3-7-15-25-16-13-24(20-25,14-17-26)22-11-8-12-23(18-22)27-19-21-9-5-4-6-10-21/h4-6,8-12,18,26H,2-3,7,13-17,19-20H2,1H3 |
Clé InChI |
FKTILISGXZEMGX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCN1CCC(C1)(CCO)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 3-bromo-5-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B12921954.png)
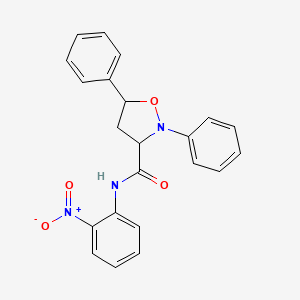
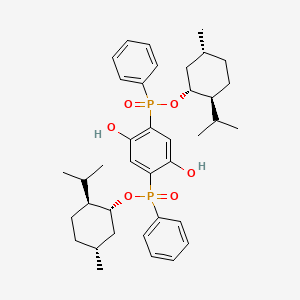
![2,4-Diamino-6-[[m-trifluoromethylphenyl]acetamido]quinazoline](/img/structure/B12921962.png)
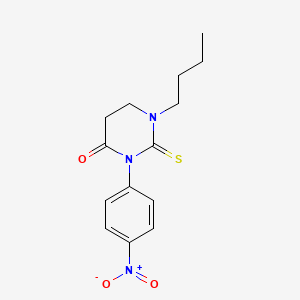
![2-Amino-6-{4-[tri(propan-2-yl)silyl]but-3-yn-1-yl}pyrimidin-4(1H)-one](/img/structure/B12921969.png)


![(S)-2-((2-Cyclopropyl-2-(methoxymethoxy)ethyl)sulfonyl)benzo[d]thiazole](/img/structure/B12921985.png)

![5-Chloro-6-methyl-N-[1-(4-methylphenyl)ethyl]pyrimidin-4-amine](/img/structure/B12922005.png)

